tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride
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Overview
Description
tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a pyrrolidine ring, and a tetrahydronaphthalene moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and carbamate groups allows for oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe or ligand for studying protein interactions and cellular processes. Its ability to interact with various biological targets makes it valuable for biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C32H50ClN5O5 |
---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C32H49N5O5.ClH/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25;/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38);1H |
InChI Key |
XWVNETXEAKCZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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